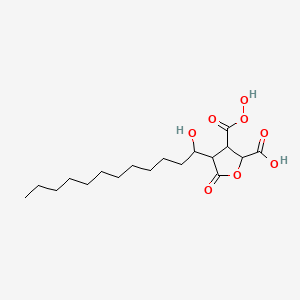
Cinatrin C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinatrin C2 is a complex organic compound with a unique structure that includes a peroxy group, a hydroxyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cinatrin C2 typically involves multiple steps:
Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst under controlled temperature conditions.
Introduction of the Peroxy Group: The peroxy group can be introduced via a peroxidation reaction. This involves the reaction of the oxolane derivative with a peroxide reagent, such as hydrogen peroxide, in the presence of a catalyst.
Addition of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction. This can be achieved by reacting the intermediate compound with a hydroxylating agent, such as osmium tetroxide, under mild conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by reacting the intermediate compound with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the peroxy group, converting it into a hydroxyl group or an ether.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alcohols (for esterification) and amines (for amidation).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl or ether derivatives.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Cinatrin C2 is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biology, this compound is studied for its potential biological activities. Its peroxy group can generate reactive oxygen species, which can be used to study oxidative stress and its effects on biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to generate reactive oxygen species makes it a candidate for use in cancer therapy, where it can induce oxidative damage in cancer cells.
Industry
In industry, this compound is used as an intermediate in the synthesis of various chemicals. Its unique structure allows it to be used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Cinatrin C2 involves the generation of reactive oxygen species through the decomposition of its peroxy group. These reactive oxygen species can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative damage. This mechanism is particularly relevant in its potential therapeutic applications, where it can induce oxidative stress in target cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carbonoperoxoyl-4-(1-hydroxydecyl)-5-oxooxolane-2-carboxylic acid: Similar structure but with a shorter alkyl chain.
3-Carbonoperoxoyl-4-(1-hydroxytetradecyl)-5-oxooxolane-2-carboxylic acid: Similar structure but with a longer alkyl chain.
3-Carbonoperoxoyl-4-(1-hydroxyhexyl)-5-oxooxolane-2-carboxylic acid: Similar structure but with a different alkyl chain length.
Uniqueness
The uniqueness of Cinatrin C2 lies in its specific alkyl chain length and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
136266-36-9 |
|---|---|
Molekularformel |
C18H30O8 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
3-carbonoperoxoyl-4-(1-hydroxydodecyl)-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C18H30O8/c1-2-3-4-5-6-7-8-9-10-11-12(19)13-14(18(23)26-24)15(16(20)21)25-17(13)22/h12-15,19,24H,2-11H2,1H3,(H,20,21) |
InChI-Schlüssel |
PGSIZGNMLWEDQZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(C1C(C(OC1=O)C(=O)O)C(=O)OO)O |
Kanonische SMILES |
CCCCCCCCCCCC(C1C(C(OC1=O)C(=O)O)C(=O)OO)O |
Synonyme |
cinatrin C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















